t-Boc-Aminooxy-PEG4-CH2CO2H

Descripción general

Descripción

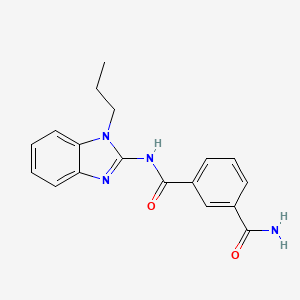

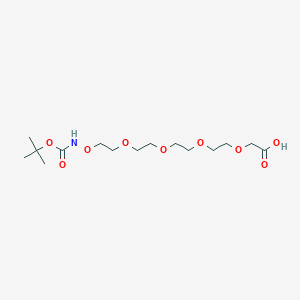

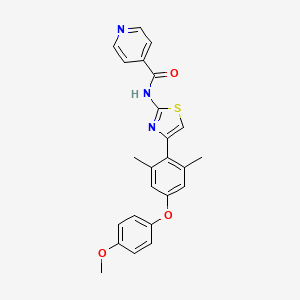

T-Boc-Aminooxy-PEG4-CH2CO2H is a PEG derivative containing a Boc-protected aminooxy group and a terminal carboxylic acid . It is a crosslinking reagent .

Synthesis Analysis

The terminal carboxylic acid of t-Boc-Aminooxy-PEG4-CH2CO2H can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Boc-protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis

The molecular formula of t-Boc-Aminooxy-PEG4-CH2CO2H is C15H29NO9 . It has a molecular weight of 367.4 g/mol .Chemical Reactions Analysis

The terminal carboxylic acid of t-Boc-Aminooxy-PEG4-CH2CO2H can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc-protected amine can be deprotected under mild acidic conditions .Physical And Chemical Properties Analysis

T-Boc-Aminooxy-PEG4-CH2CO2H has a molecular weight of 367.4 g/mol . Its molecular formula is C15H29NO9 . The compound is a PEG derivative, which means it has a hydrophilic PEG spacer that increases its solubility in aqueous media .Aplicaciones Científicas De Investigación

Chemoselective Conjugation to Proteins : t-Boc-protected aminooxy initiators are used in atom transfer radical polymerization (ATRP) of various monomers, resulting in polymers that can be chemoselectively conjugated to proteins. This technique is significant for preparing well-defined bioconjugates, which have wide applications in biotechnology and drug delivery systems (Heredia, Maynard, & Tolstyka, 2007).

Modification of Hexagonal Boron Nitride for Thermal Conductivity : t-Boc-Aminooxy-PEG4-CH2CO2H-related compounds are used to modify hexagonal boron nitride (h-BN), enhancing its dispersibility and compatibility with epoxy resin. This modification improves the thermal conductivity of the composites, making it valuable in materials science and engineering applications (Yang, Sun, Zhang, & Yao, 2021).

Site-Specific Protein Conjugation : Tailored PEG derivatives are synthesized for site-directed protein conjugation. This approach is crucial for the development of novel drug delivery systems and for enhancing the stability and efficacy of therapeutic proteins (Salmaso et al., 2009).

Protein PEGylation and Drug Development : Using monodisperse Boc-PEG-NH2 for the derivatization of proteins, researchers can identify the sites of protein modification, which is crucial for the development of PEGylated protein drugs. This methodology has potential applications in pharmaceuticals, particularly in the development of protein-based therapeutics (Mero, Spolaore, Veronese, & Fontana, 2009).

Preparation of Polymer-Grafted Liposomes : The synthesis of distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG) conjugates using t-Boc-Aminooxy-PEG4-CH2CO2H facilitates the preparation of polymer-grafted liposomes. These liposomes have applications in drug delivery and nanomedicine (Zalipsky, 1993).

Biocompatible Hydrogels for Cell Adhesion : Oxime Click chemistry involving eight-armed aminooxy poly(ethylene glycol) is used to form hydrogels that support cell adhesion. This application is important for tissue engineering and regenerative medicine (Grover, Lam, Nguyen, Segura, & Maynard, 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO9/c1-15(2,3)25-14(19)16-24-11-10-22-7-6-20-4-5-21-8-9-23-12-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRAJIPQLHJVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Boc-Aminooxy-PEG4-CH2CO2H | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)

![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)